2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol
Description
2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol (CAS: 881043-91-0) is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 3-chlorophenylsulfonyl group and an ethanol moiety. Its molecular formula is C₁₈H₁₅ClN₄O₃S, with a molecular weight of 402.9 g/mol . Key computed properties include:
- XLogP3: 2.3 (moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 120 Ų (high polarity, suggesting solubility in polar solvents)
- Hydrogen Bond Donor/Acceptor Count: 2/6 (influencing bioavailability and target interactions) .
Properties
Molecular Formula |
C18H15ClN4O3S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-[2-amino-3-(3-chlorophenyl)sulfonylpyrrolo[3,2-b]quinoxalin-1-yl]ethanol |
InChI |
InChI=1S/C18H15ClN4O3S/c19-11-4-3-5-12(10-11)27(25,26)16-15-18(23(8-9-24)17(16)20)22-14-7-2-1-6-13(14)21-15/h1-7,10,24H,8-9,20H2 |
InChI Key |
OHLHONSDYAZWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCO)N)S(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Sulfonyl Group: This step often involves a sulfonylation reaction using chlorophenyl sulfonyl chloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction.
Ethanol Group Addition: The final step involves the addition of the ethanol group, which can be achieved through a variety of methods, including esterification or reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Sulfonation and Sulfonyl Group Reactivity
The 3-chlorophenylsulfonyl group is electron-withdrawing, stabilizing the adjacent amino group while enabling electrophilic substitution on the aromatic ring. Key reactions include:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may hydrolyze to form a sulfonic acid derivative. This reaction is critical for modifying solubility and biological activity .
-
Nucleophilic Aromatic Substitution : The electron-deficient 3-chlorophenyl ring can undergo substitution with nucleophiles (e.g., amines, alkoxides) at the para position relative to the sulfonyl group.
Amino Group Functionalization
The 2-amino group on the pyrroloquinoxaline core participates in:
-
Acylation : Reacts with acetyl chloride or anhydrides in the presence of triethylamine to form acetamide derivatives, enhancing metabolic stability .
-
Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions with phenols or amines to generate azo derivatives.
Ethanol Moieties: Oxidation and Substitution
The primary alcohol undergoes:
-
Oxidation : Hydrogen peroxide (H₂O₂) in alkaline conditions converts the ethanol group to a carboxylic acid, improving polarity .
-
Chlorination : Thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine, forming a chloroethyl intermediate for further alkylation.
Pyrroloquinoxaline Core Modifications
The heterocyclic system allows:
-
Electrophilic Substitution : Nitration or halogenation occurs at electron-rich positions of the quinoxaline ring, directed by the amino group .
-
Reduction : Catalytic hydrogenation reduces the quinoxaline’s aromaticity, though this is less common due to steric hindrance from the sulfonyl group .
Key Reaction Conditions and Outcomes
Scientific Research Applications
2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher TPSA and moderate logP balance solubility and membrane permeability, whereas thiophene derivatives (e.g., 7a) may exhibit better solubility but lower target specificity.
- Fluorine substitution in the hypothetical analog could increase lipophilicity (higher XLogP3) and metabolic stability compared to the chlorine-containing compound .
Research Findings and Limitations
- However, analogous pyrroloquinoxaline derivatives are typically synthesized via multi-step condensation and sulfonation reactions .
- Biological Activity: No direct data on the target compound’s activity is available in the provided sources.
- Evidence Gaps : The provided materials lack explicit comparative pharmacological or toxicological data. Further studies are required to validate interactions with biological targets (e.g., enzymes, receptors).
Biological Activity
The compound 2-{2-amino-3-[(3-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol is a derivative of pyrroloquinoxaline, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core with a sulfonyl group and an amino alcohol moiety. The presence of the 3-chlorophenyl substituent is significant for its biological interactions.
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit noteworthy anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain quinoxaline derivatives had IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7, suggesting their potential as anticancer agents .
Antimicrobial Activity
Quinoxaline derivatives are known for their antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. In vitro studies have indicated that it possesses moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of SGK-1 kinase , which plays a crucial role in regulating cell survival and proliferation . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Study on Anticancer Effects
A detailed investigation into the anticancer effects of quinoxaline derivatives was conducted where several compounds were synthesized and tested for their cytotoxicity against different cancer cell lines. The results indicated that compounds bearing the pyrroloquinoxaline structure exhibited significant anticancer properties with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of various quinoxaline derivatives against resistant bacterial strains. The findings revealed that certain derivatives showed promising results with minimum inhibitory concentrations (MIC) indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
